molecular formula C19H21ClN2O3S B3503786 2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide

2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide

Cat. No. B3503786
M. Wt: 392.9 g/mol
InChI Key: WNQMXCJQTAXGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as CPBQ, is a sulfonamide-based compound that has been widely studied for its potential therapeutic applications. CPBQ is a small molecule that has been shown to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer growth. 2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. It has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in cancer growth.
Biochemical and Physiological Effects:
2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, 2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide in lab experiments is that it is a small molecule that is relatively easy to synthesize. 2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to have low toxicity in animal studies. However, one limitation of using 2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide. One area of research could be to further investigate its anti-inflammatory properties and potential use in treating inflammatory diseases such as arthritis. Another area of research could be to investigate its anti-cancer properties and potential use in cancer treatment. Additionally, future research could focus on understanding the mechanism of action of 2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide and identifying potential targets for drug development.

Scientific Research Applications

2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis. 2-chloro-N-(2,5-dimethylphenyl)-5-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

2-chloro-N-(2,5-dimethylphenyl)-5-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-13-5-6-14(2)17(11-13)21-26(24,25)18-12-15(7-8-16(18)20)19(23)22-9-3-4-10-22/h5-8,11-12,21H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNQMXCJQTAXGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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